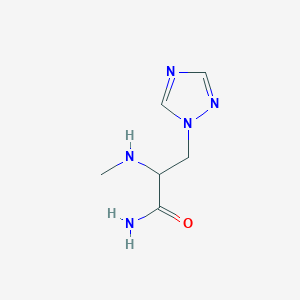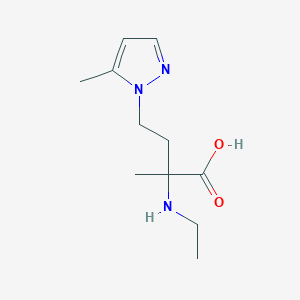
4-(difluoromethylsulfanyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethylsulfanyl)-1H-pyrazole is a heterocyclic compound that contains both sulfur and fluorine atoms. This compound is part of a broader class of fluorine-containing heterocycles, which are known for their unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the difluoromethylsulfanyl group imparts distinct characteristics to the molecule, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiopyridones or cyclic thiocarbamates with difluorocarbene . This reaction can be catalyzed by triazolylidene catalysts, which facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(difluoromethylsulfanyl)-1H-pyrazole may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the difluoromethylsulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups replacing the difluoromethylsulfanyl group.
Scientific Research Applications
4-(Difluoromethylsulfanyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways.
Mechanism of Action
The mechanism of action of 4-(difluoromethylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-(Difluoromethylsulfanyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyrrolidines: These compounds contain a trifluoromethyl group instead of a difluoromethylsulfanyl group.
Difluoromethyl pyrazole derivatives: These compounds share the difluoromethyl group but may have different substituents on the pyrazole ring, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its combination of fluorine and sulfur atoms, which can enhance its chemical stability and bioactivity compared to other similar compounds.
Properties
Molecular Formula |
C4H4F2N2S |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
4-(difluoromethylsulfanyl)-1H-pyrazole |
InChI |
InChI=1S/C4H4F2N2S/c5-4(6)9-3-1-7-8-2-3/h1-2,4H,(H,7,8) |
InChI Key |
LOEDWUPFMVULIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)




